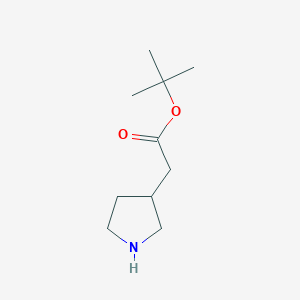

Pyrrolidin-3-YL-acetic acid tert-butyl ester

CAS No.: 783301-96-2

Cat. No.: VC2925490

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 783301-96-2 |

|---|---|

| Molecular Formula | C10H19NO2 |

| Molecular Weight | 185.26 g/mol |

| IUPAC Name | tert-butyl 2-pyrrolidin-3-ylacetate |

| Standard InChI | InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3 |

| Standard InChI Key | IBIYBQSFAAAGKD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CC1CCNC1 |

| Canonical SMILES | CC(C)(C)OC(=O)CC1CCNC1 |

Introduction

Chemical Properties and Structure

Molecular Composition and Identification

| Property | Value/Description |

|---|---|

| CAS Number | 783301-96-2 |

| Molecular Formula | C10H19NO2 |

| Molecular Weight | 185.26 g/mol |

| Appearance | Not specifically documented (likely clear to slightly colored liquid or solid) |

| pH | Not available |

| Melting Point | Not available |

| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, chloroform, THF) |

| Functional Groups | Pyrrolidine ring (secondary amine), tert-butyl ester |

| Chemical Stability | Stable under normal conditions; sensitive to strong acids |

Synthesis Methods

General Synthetic Approaches

The synthesis of Pyrrolidin-3-YL-acetic acid tert-butyl ester typically involves reaction of pyrrolidine derivatives with tert-butyl chloroacetate or similar reagents in the presence of an appropriate base. This synthetic route follows principles similar to other esterification reactions commonly employed in organic chemistry. The reaction conditions can be optimized to enhance yield and purity of the final product. The starting materials for this synthesis are generally commercially available or can be prepared through established synthetic routes.

A typical synthetic approach might involve the following steps: First, a suitably substituted pyrrolidine is prepared or obtained commercially. Next, the pyrrolidine nitrogen may need protection if multiple reactive sites are present in the molecule. Then, functionalization at the 3-position is achieved through appropriate chemical transformations. Finally, the tert-butyl ester is introduced through reaction with tert-butyl chloroacetate or through other esterification methods specific to tert-butyl esters. Each of these steps requires careful control of reaction conditions to ensure selectivity and good yields.

Reaction Mechanisms

The key step in the synthesis of this compound often involves nucleophilic substitution reactions. When using tert-butyl chloroacetate as the reagent, the nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electrophilic carbon adjacent to the chlorine atom. This results in the displacement of the chloride ion and formation of a new C-N bond. The reaction is typically carried out in the presence of a base such as triethylamine or potassium carbonate to neutralize the hydrogen chloride formed during the reaction.

Alternative approaches might involve acylation of the pyrrolidine nitrogen followed by reduction, or incorporation of the acetic acid moiety through other carbon-carbon bond forming reactions. The specific choice of synthetic route often depends on the availability of starting materials, the scale of synthesis required, and the compatibility with other functional groups that might be present in more complex synthetic intermediates.

Purification Techniques

After synthesis, purification of Pyrrolidin-3-YL-acetic acid tert-butyl ester is essential to obtain high-quality material for further applications. Common purification techniques include column chromatography, recrystallization (if the compound is solid), or distillation (if the compound is liquid and thermally stable). The choice of purification method depends on the scale of synthesis, the nature of impurities present, and the required purity for the intended application. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are typically employed to assess the purity of the final product and to identify any remaining impurities.

Applications and Uses

Role in Pharmaceutical Synthesis

Pyrrolidin-3-YL-acetic acid tert-butyl ester serves as a valuable building block in the synthesis of pharmaceutical intermediates and can function as a crucial precursor for more complex molecules with specific therapeutic properties. The compound's utility in pharmaceutical synthesis stems from its well-defined structure and the presence of functional groups that can be selectively modified. The tert-butyl ester group, in particular, offers a protected carboxylic acid functionality that can be unveiled under controlled conditions, typically acidic environments, to yield the corresponding carboxylic acid.

This selective deprotection capability is particularly valuable in multi-step synthetic pathways where different functional groups need to be modified at specific stages of the synthesis. For instance, when developing complex drug candidates, researchers might need to perform various transformations on different parts of the molecule while keeping the carboxylic acid functionality protected. Once these transformations are complete, the tert-butyl ester can be cleaved to reveal the carboxylic acid for further modifications or for the final bioactive form.

Research Applications

Beyond its role in pharmaceutical synthesis, Pyrrolidin-3-YL-acetic acid tert-butyl ester has applications in various research areas. The compound can serve as a model substrate for studying reaction mechanisms, developing new synthetic methodologies, or investigating structure-activity relationships in biological systems. Its well-defined structure and functional groups make it useful for probing the reactivity of different reagents and catalysts under various conditions.

In academic research, compounds like Pyrrolidin-3-YL-acetic acid tert-butyl ester are valuable for training students in organic synthesis techniques, including protection-deprotection strategies, functional group transformations, and purification methods. The compound's synthesis involves several fundamental reaction types that are commonly encountered in organic chemistry, making it an educational example for teaching purposes.

Research Findings and Future Directions

Comparative Structural Studies

Related compounds with structural similarities to Pyrrolidin-3-YL-acetic acid tert-butyl ester include other pyrrolidine derivatives with various substituents at different positions of the ring. For example, (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester (CAS: 169750-01-0) is a related compound with a carbamic acid tert-butyl ester group instead of an acetic acid tert-butyl ester . These structural variations can significantly influence the compounds' physical properties, chemical reactivity, and potential biological activities.

Comparative studies of these related structures help researchers understand structure-activity relationships and guide the design of new compounds with improved properties. By systematically varying the substituents on the pyrrolidine ring and studying the resulting changes in biological activity, researchers can develop more effective and selective therapeutic agents. This approach, known as medicinal chemistry, relies heavily on compounds like Pyrrolidin-3-YL-acetic acid tert-butyl ester as starting points for structural modifications.

Future Research Directions

Future research involving Pyrrolidin-3-YL-acetic acid tert-butyl ester is likely to explore several avenues. One potential direction is the development of more efficient and environmentally friendly synthetic methods for preparing this compound and its derivatives. This might include the use of catalytic processes, flow chemistry techniques, or bio-catalytic approaches to improve yield, reduce waste, and enhance selectivity.

Another promising area is the exploration of new applications for this compound in drug discovery. By incorporating Pyrrolidin-3-YL-acetic acid tert-butyl ester into larger molecular frameworks or using it as a key intermediate in divergent synthesis strategies, researchers may discover novel compounds with unexpected biological activities. The compound's well-defined structure and functional groups make it amenable to combinatorial chemistry approaches, where libraries of related compounds can be rapidly synthesized and screened for biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume